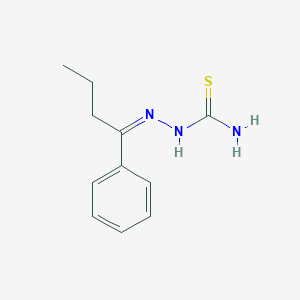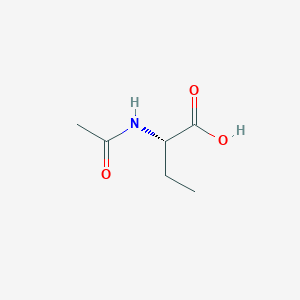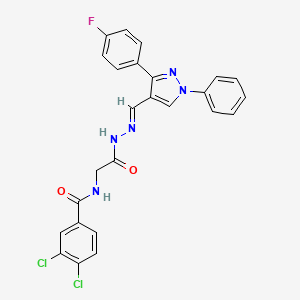
(2Z)-2-(1-phenylbutylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-1-phenyl-1-butanone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is characterized by the presence of a thiosemicarbazone functional group attached to a phenyl-butanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone typically involves the reaction of 1-phenyl-1-butanone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-phenyl-1-butanone in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While the laboratory synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone is well-documented, industrial production methods are less commonly reported. scaling up the laboratory procedure with appropriate modifications for large-scale reactions, such as using industrial-grade solvents and optimizing reaction times, can be considered for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-1-phenyl-1-butanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (1Z)-1-phenyl-1-butanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, the compound can inhibit topoisomerases, which are crucial for DNA replication and transcription. By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to chelate metal ions enhances its biological activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
(1Z)-1-phenyl-2-butanone thiosemicarbazone: Similar structure but with a different position of the carbonyl group.
(1Z)-1-phenyl-1-propanone thiosemicarbazone: Shorter carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
(1Z)-1-phenyl-1-pentanone thiosemicarbazone: Longer carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
Uniqueness
(1Z)-1-phenyl-1-butanone thiosemicarbazone is unique due to its specific structural configuration, which influences its biological activity and chemical reactivity. The presence of the phenyl group and the butanone backbone provides a balance between hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
Propiedades
Fórmula molecular |
C11H15N3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
[(Z)-1-phenylbutylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-2-6-10(13-14-11(12)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,12,14,15)/b13-10- |
Clave InChI |
XLFMAYGTDUEOFM-RAXLEYEMSA-N |
SMILES isomérico |
CCC/C(=N/NC(=S)N)/C1=CC=CC=C1 |
SMILES canónico |
CCCC(=NNC(=S)N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)







![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)


